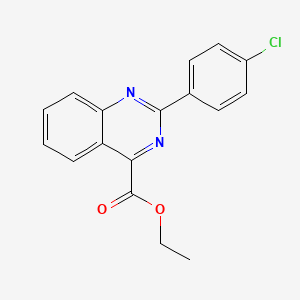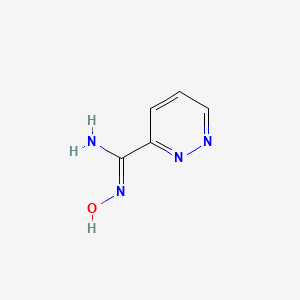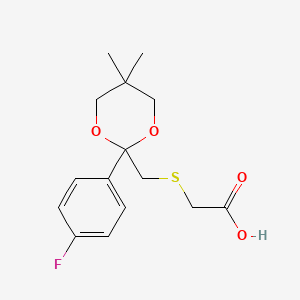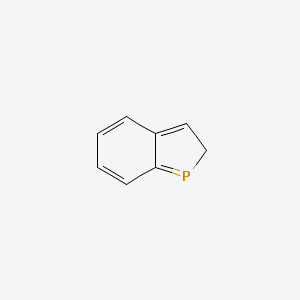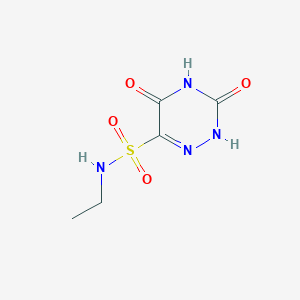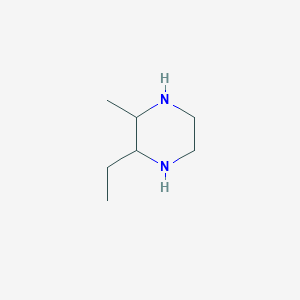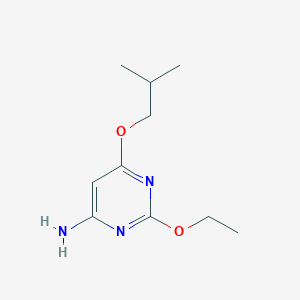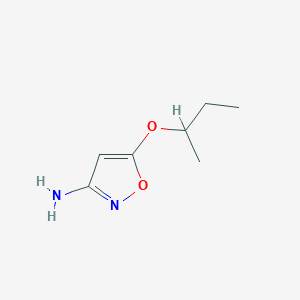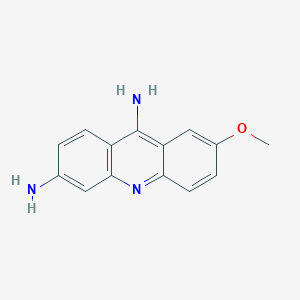
7-Methoxyacridine-3,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyacridine-3,9-diamine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . The compound is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 9 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyacridine-3,9-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the correct positioning of the methoxy and diamine groups on the acridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxyacridine-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and diamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Methoxyacridine-3,9-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Investigated for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of photochemical materials and organoelectronic devices.
Wirkmechanismus
The primary mechanism of action of 7-Methoxyacridine-3,9-diamine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acriflavine: Shares the acridine-3,6-diamine structural component and is used as an antibacterial agent.
Proflavine: Another acridine derivative with similar DNA intercalating properties.
9-Aminoacridine: Known for its use in anticancer research and as a DNA intercalator.
Uniqueness
7-Methoxyacridine-3,9-diamine is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and potential therapeutic applications. The presence of the methoxy group at the 7-position and diamine groups at the 3 and 9 positions provides distinct chemical and biological properties compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
154266-79-2 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
7-methoxyacridine-3,9-diamine |
InChI |
InChI=1S/C14H13N3O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,15H2,1H3,(H2,16,17) |
InChI-Schlüssel |
COELTKVWLJSURO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



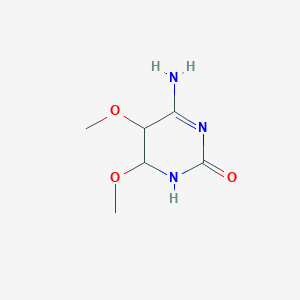
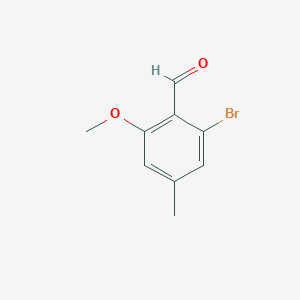
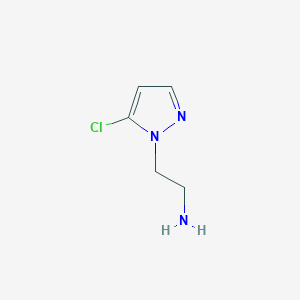
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
